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Compound of Interest

Compound Name:
2-(Chloromethyl)-2-(propan-2-

yl)oxolane

Cat. No.: B13227750

Get Quote

Chemical Identity & Core Data
2-(Chloromethyl)-2-(propan-2-yl)oxolane is a sterically congested tetrahydrofuran derivative

characterized by a quaternary carbon at the 2-position, bearing both a reactive chloromethyl

group and a bulky isopropyl moiety. This structural motif makes it a valuable scaffold for

introducing conformational constraints in medicinal chemistry programs.
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Property Data

CAS Number 1934396-35-6

IUPAC Name 2-(Chloromethyl)-2-(propan-2-yl)oxolane

Synonyms
2-(Chloromethyl)-2-isopropyltetrahydrofuran; 2-

Isopropyl-2-chloromethyl-THF

Molecular Formula C₈H₁₅ClO

Molecular Weight 162.66 g/mol

SMILES CC(C)C1(CCl)CCCO1

InChI Key HCVRKGBLSFQMPQ-UHFFFAOYSA-N

Appearance Colorless to pale yellow liquid (predicted)

Solubility
Soluble in DCM, THF, Ethyl Acetate; immiscible

with water

Structural Analysis
The compound features a tetrahydrofuran (oxolane) ring. The critical pharmacophore is the C2

quaternary center, which creates a defined spatial arrangement:

Lipophilic Domain: The isopropyl group (propan-2-yl) provides bulk and lipophilicity.

Reactive Handle: The chloromethyl group (-CH₂Cl) serves as an electrophilic site for

nucleophilic substitution, allowing further functionalization (e.g., amination, etherification).

Synthesis & Manufacturing Methodologies
The synthesis of 1934396-35-6 requires constructing the quaternary center at the 2-position of

the furan ring. The most robust route involves the

-alkylation of a furoate ester followed by reduction and chlorination. This pathway ensures
regiocontrol and scalability.

Synthetic Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13227750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-Alkylation: Lithiation of ethyl tetrahydro-2-furoate followed by trapping with an isopropyl
electrophile.

Reduction: Conversion of the ester to the primary alcohol using a hydride donor.

Chlorination: Nucleophilic substitution of the hydroxyl group to the chloride.

Step-by-Step Protocol
Step 1:

-Alkylation (Quaternary Center Formation)
Reagents: Ethyl tetrahydro-2-furoate, Lithium Diisopropylamide (LDA), 2-Iodopropane, THF

(anhydrous).

Mechanism: Enolate formation at

followed by S

2 attack on 2-iodopropane.

Protocol:

Cool a solution of LDA (1.1 eq) in THF to

.

Add ethyl tetrahydro-2-furoate dropwise. Stir for 1 hour to ensure complete enolization.

Add 2-iodopropane (1.2 eq) slowly.

Allow the mixture to warm to room temperature (RT) over 12 hours.

Critical Control: Maintain strictly anhydrous conditions to prevent protonation of the

enolate.

Step 2: Reductive Ring Preservation
Reagents: Lithium Aluminum Hydride (LiAlH
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), Diethyl Ether or THF.

Protocol:

Suspend LiAlH

(1.5 eq) in dry ether at

.

Add the alkylated ester from Step 1 dropwise.

Reflux for 2–4 hours.

Workup: Fieser quench (H

O, 15% NaOH, H

O) to precipitate aluminum salts. Filter and concentrate to yield (2-
isopropyltetrahydrofuran-2-yl)methanol.

Step 3: Deoxychlorination
Reagents: Thionyl Chloride (SOCl

), Pyridine (catalytic), Dichloromethane (DCM).

Protocol:

Dissolve the alcohol from Step 2 in DCM with 1.1 eq of pyridine.

Cool to

and add SOCl

(1.2 eq) dropwise.

Heat to reflux for 3 hours. The pyridine scavenges the HCl byproduct, preventing acid-

catalyzed ring opening.
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Purification: Distillation under reduced pressure is recommended to isolate the pure

chloride.

Process Visualization

Ethyl tetrahydro-2-furoate Step 1: α-Alkylation
(LDA, iPr-I, -78°C)

Ethyl 2-isopropyl-
tetrahydro-2-furoate

Step 2: Reduction
(LiAlH4, THF)

(2-Isopropyltetrahydro-
furan-2-yl)methanol

Step 3: Chlorination
(SOCl2, Pyridine)

CAS 1934396-35-6
2-(Chloromethyl)-2-

(propan-2-yl)oxolane

Click to download full resolution via product page

Caption: Three-stage synthetic workflow for CAS 1934396-35-6 starting from ethyl tetrahydro-

2-furoate.

Reactivity & Applications
Primary Reactivity Profile
The chloromethyl group is a "spring-loaded" electrophile. The adjacent quaternary center

provides steric protection, which modulates reactivity and prevents unwanted side reactions

(like elimination) at the tertiary carbon.

Reaction Type Reagent Class Product Outcome

N-Alkylation
Secondary Amines (e.g.,

Piperazine)

Tertiary Amines (CNS active

scaffolds)

O-Alkylation Phenols / Alcohols
Ether linkages (Target

engagement probes)

Finkelstein NaI / Acetone
Iodomethyl derivative

(Enhanced reactivity)

Medicinal Chemistry Applications
Conformational Locking: The 2,2-disubstitution pattern locks the THF ring into specific

puckering conformations, which can improve binding affinity to receptors by reducing the

entropic penalty upon binding.
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Bioisosteres: This scaffold serves as a lipophilic, non-aromatic bioisostere for phenyl or

cyclohexyl groups in drug design, improving metabolic stability (blocking metabolic soft

spots).

Fragment-Based Drug Discovery (FBDD): Used as a core fragment to explore hydrophobic

pockets in enzymes.

Safety & Handling (MSDS Highlights)
Hazards:

H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.

Alkylating Agent: As a primary alkyl chloride, it is a potential alkylating agent. Handle with

DNA-reactive precautions.

Storage: Store at

under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond is slow but
possible over time).

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber

(to neutralize HCl).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13227750/docs#technical-whitepaper-2-
chloromethyl-2-propan-2-yl-oxolane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13227750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

